molecular formula C18H22N6O2 B611787 Vanin-1-IN-1 CAS No. 2173134-00-2

Vanin-1-IN-1

Cat. No. B611787
M. Wt: 354.414
InChI Key: VGRLXWFIXGZRMS-UHFFFAOYSA-N
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Description

Vanin-1-IN-1, also known as VUN34002, is an inhibitor of the vanin-1 enzyme . Vanin-1 is an ectoenzyme with pantetheinase activity . It is highly expressed at the gene and protein level in many organs, such as the liver, intestine, and kidney . Its major function is related to its pantetheinase activity, where it breaks down pantetheine into cysteamine and pantothenic acid, a precursor of coenzyme A . Its physiological role seems strictly related to coenzyme A metabolism, lipid metabolism, and energy production .


Synthesis Analysis

In a study, different skeletal inhibitors were designed and synthesized using pyrimidine amide compounds as lead compounds . A fluorescent probe PA-AFC was designed and synthesized for in vitro evaluation of inhibitors, which has good sensitivity and specificity . The bioluminescent probe PA-AL was then used for cellular level and in vivo inhibitor evaluation .


Chemical Reactions Analysis

Vanin-1’s major function is related to its pantetheinase activity, where it breaks down pantetheine into cysteamine and pantothenic acid, a precursor of coenzyme A . Its physiological role seems strictly related to coenzyme A metabolism, lipid metabolism, and energy production .

Scientific Research Applications

  • Oxidative Stress Resistance : Vanin-1 has been shown to be involved in tissue resistance to oxidative stress. Studies on Vanin-1−/− mice revealed their resistance to oxidative injury, associated with reduced apoptosis and inflammation. This resistance is linked to enhanced gamma-glutamylcysteine synthetase activity in the liver, leading to elevated glutathione levels, which are crucial for cellular antioxidant defense (Berruyer et al., 2004).

  • Detection and Monitoring : Novel fluorescent probes have been developed to detect Vanin-1 activity. These probes enable rapid detection of Vanin-1 and are useful for in situ real-time monitoring of endogenous Vanin-1, contributing to further research and understanding of its mechanisms in physiological pathology (Qian et al., 2020).

  • Physiological and Pathological Roles : Vanin-1's role in various organs, such as the liver, kidney, intestine, and lung, under both physiological and pathophysiological conditions, has been extensively reviewed. Its major function is related to its pantetheinase activity, which breaks down pantetheine into cysteamine and pantothenic acid, a precursor of coenzyme A. Vanin-1's enzymatic activity is key in certain diseases, either for its protective effect or as a sensitizer, depending on the organ affected (Bartucci et al., 2019).

  • Inflammatory Diseases and Carcinogenesis : Research has shown that Vanin-1 is involved in inflammatory mediator production by gut epithelial cells and controls colitis by antagonizing peroxisome proliferator-activated receptor γ activity. This suggests that Vanin-1 is an epithelial sensor of stress, exerting a dominant control over innate immune responses in tissue, and could be a target for therapeutic intervention in inflammatory bowel disease (Berruyer et al., 2006).

  • Role in Metabolic Diseases : Vanin-1 has been identified as a key activator for hepatic gluconeogenesis, suggesting an important role in regulating hepatic glucose output. This finding indicates its potential as a therapeutic target for treating metabolic diseases caused by overactivated gluconeogenesis (Chen et al., 2014).

Safety And Hazards

Vanin-1-IN-1 is classified as very toxic if swallowed, irritating to skin, risk of serious damages to eyes, toxic with danger of serious damage to health by prolonged exposure, possible risk of impaired fertility, and possible risk of harm to unborn child . It should be handled with the usual care for all chemicals, in order to avoid synergistic effects .

Future Directions

The biological relevance of pharmacological Vanin-1 inhibition for the treatment of kidney diseases remains to be proven . Further investigation is needed in the context of cardiovascular diseases .

properties

IUPAC Name

8-oxa-2-azaspiro[4.5]decan-2-yl-[2-(pyrazin-2-ylmethylamino)pyrimidin-5-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O2/c25-16(24-6-1-18(13-24)2-7-26-8-3-18)14-9-21-17(22-10-14)23-12-15-11-19-4-5-20-15/h4-5,9-11H,1-3,6-8,12-13H2,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGRLXWFIXGZRMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC12CCOCC2)C(=O)C3=CN=C(N=C3)NCC4=NC=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vanin-1-IN-1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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